molecular formula C23H20BrN3O B117414 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

Cat. No.: B117414
M. Wt: 434.3 g/mol
InChI Key: MPILENOYNNNGKO-UHFFFAOYSA-N
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Description

CCT 031374 hydrobromide is a chemical compound known for its role as an inhibitor of the transcription factor (TCF) and beta-catenin complex signaling. This compound has shown significant antitumor activity and is primarily used in scientific research . The molecular formula of CCT 031374 hydrobromide is C23H20BrN3O, and it has a molecular weight of 434.33 g/mol .

Mechanism of Action

Target of Action

CCT 031374 hydrobromide primarily targets the β-catenin/transcription factor (TCF) complex . This complex plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and migration .

Mode of Action

CCT 031374 hydrobromide acts as a potent inhibitor of the β-catenin/TCF complex signaling . It inhibits the TCF-dependent transcription of genes in the Wnt signaling pathway . This means that it prevents the transcription factor from activating the expression of Wnt-responsive genes, thereby modulating the pathway’s activity .

Biochemical Pathways

The primary biochemical pathway affected by CCT 031374 hydrobromide is the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, CCT 031374 hydrobromide disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they often include changes in cell growth and differentiation .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a solution and absorbed into the body. The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.

Result of Action

CCT 031374 hydrobromide has been shown to have antitumor activity . By inhibiting the β-catenin/TCF complex, it can reduce the growth of certain cancer cells, such as HCT116 colon cancer cells . It achieves this by inducing apoptosis, or programmed cell death, in these cells .

Preparation Methods

The synthesis of CCT 031374 hydrobromide involves several steps, including the preparation of intermediate compounds and the final hydrobromide salt formation. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazobenzimidazole core structure .

Properties

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILENOYNNNGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 4
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 5
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Reactant of Route 6
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

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